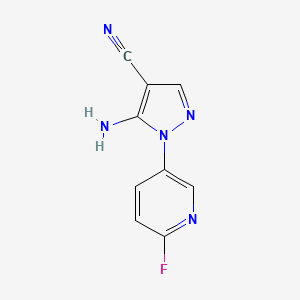

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

5-amino-1-(6-fluoropyridin-3-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN5/c10-8-2-1-7(5-13-8)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOMSQHLOZNBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C(=C(C=N2)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

a. Michael Addition-Cyclization with (Ethoxymethylene)malononitrile

- Procedure : Aryl hydrazines react with (ethoxymethylene)malononitrile under reflux in ethanol or trifluoroethanol, followed by purification via column chromatography.

- Adaptation for Target Compound :

Replace the aryl hydrazine (e.g., phenylhydrazine) with 6-fluoropyridin-3-yl hydrazine .

Example Reaction :

$$ \text{6-Fluoropyridin-3-yl hydrazine} + \text{(ethoxymethylene)malononitrile} \xrightarrow{\text{EtOH, reflux}} \text{5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile} $$ - Key Parameters :

b. One-Pot Multicomponent Reaction

- Procedure : A three-component reaction involving hydrazine, aldehydes, and malononitrile in the presence of a catalyst (e.g., modified LDH@CuI).

- Adaptation :

Use 6-fluoropyridine-3-carbaldehyde instead of benzaldehyde derivatives.

Example Reaction :

$$ \text{6-Fluoropyridine-3-carbaldehyde} + \text{hydrazine} + \text{malononitrile} \xrightarrow{\text{LDH@CuI, EtOH/H}_2\text{O}} \text{Target Compound} $$ - Key Parameters :

Critical Considerations for Synthesis

c. Purification Methods

- Column Chromatography : Hexane/ethyl acetate gradients (for intermediates).

- Recrystallization : Ethanol or chloroform (for final products).

Hypothetical Data Table for Method Comparison

Industrial-Scale Considerations

- Solvent Choice : Ethanol/water mixtures reduce environmental impact vs. chlorinated solvents.

- Catalyst Reusability : LDH-based catalysts can be recycled up to 5 times without significant activity loss.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form amines or aldehydes.

Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a pyrazole ring, which is known for its biological activity, and a fluorinated pyridine moiety that enhances its pharmacological properties. The presence of the amino group contributes to its reactivity and interaction with biological targets.

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile has been studied for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, and their inhibition can lead to cancer cell apoptosis.

- Case Studies : Research has shown that this compound can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models. For instance, studies have reported significant tumor regression in xenograft models when treated with this compound.

-

Anti-inflammatory Properties

- Mechanism of Action : The compound exhibits anti-inflammatory effects by modulating signaling pathways involved in inflammation. It may inhibit the production of pro-inflammatory cytokines.

- Case Studies : In vitro studies have demonstrated that treatment with this compound reduces the expression of inflammatory markers in macrophages, suggesting potential therapeutic benefits in inflammatory diseases.

-

Neurological Applications

- Mechanism of Action : The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Its action on neurotransmitter systems could provide neuroprotective effects.

- Case Studies : Preliminary studies indicate that this compound may ameliorate symptoms in models of neurodegenerative diseases by enhancing neurogenesis and reducing oxidative stress.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Protein kinase inhibition | Significant tumor regression in models |

| Anti-inflammatory | Modulation of inflammatory pathways | Reduced cytokine expression in macrophages |

| Neurological | Interaction with neurotransmitter systems | Neuroprotective effects observed |

Conclusion and Future Directions

This compound shows promise across multiple therapeutic areas, particularly in oncology and inflammation. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy for clinical applications. Future studies should focus on detailed pharmacokinetic profiles and long-term safety assessments to facilitate its development as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and fluoropyridinyl groups can interact with enzymes and receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 5-amino-pyrazole-4-carbonitriles, where variations in substituents significantly influence physical, chemical, and biological properties. Key comparisons include:

Key Observations :

- Fluorine vs. Chlorine : Fluorine (smaller, electronegative) in the target compound may improve metabolic stability compared to bulkier chlorophenyl analogs .

- Nitro/Methoxy Groups : Electron-withdrawing nitro groups (e.g., in 4a, 4b) increase melting points and alter IR spectra, while methoxy groups enhance solubility .

- Trifluoromethyl/Sulfinyl Groups : In fipronil, these groups enhance pesticidal activity by interacting with GABA receptors, suggesting that similar substituents in the target compound could confer bioactivity .

Spectroscopic and Crystallographic Trends

- NMR Shifts: In 5-amino-1-(2,4-dinitrophenyl) analogs, NH₂ protons resonate at δ 9.67 ppm, while aromatic protons appear between δ 6.09–7.59 ppm . The target compound’s fluorine substituent may deshield nearby protons, causing upfield/downfield shifts.

- Crystal Packing : highlights hydrogen bonding (N–H···N) in pyrazole derivatives, stabilizing the crystal lattice. The fluoropyridine group in the target compound may introduce additional weak interactions (e.g., C–F···H) .

Activité Biologique

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles and their derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article compiles various research findings and case studies focusing on the biological activity of this specific compound.

The molecular formula of this compound is , with a molecular weight of approximately 192.17 g/mol. Its structure features a pyrazole ring substituted with an amino group and a fluorinated pyridine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds in the pyrazole category exhibit a range of biological activities, notably:

- Anticancer Activity : Several studies have explored the potential of pyrazole derivatives as inhibitors of various kinases implicated in cancer progression. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) have shown promising results in inhibiting cell proliferation in cancer cell lines with IC50 values in the nanomolar range .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties. A study highlighted that certain 5-amino-pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Properties : Some pyrazole derivatives have exhibited antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

1. Anticancer Activity

A study conducted on a series of 5-amino-pyrazole derivatives revealed that specific compounds exhibited potent inhibition against FGFRs. For example, compound 10h showed IC50 values against FGFR1 and FGFR2 of 46 nM and 41 nM, respectively. Additionally, it effectively suppressed the proliferation of lung and gastric cancer cell lines with IC50 values ranging from 19 to 73 nM .

2. Anti-inflammatory Properties

In another investigation, novel azo-linked 5-amino-pyrazole derivatives were synthesized, demonstrating significant anti-inflammatory effects. These compounds were shown to inhibit the expression of inflammatory markers in vitro, indicating their potential for therapeutic use in inflammatory conditions .

3. Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives indicated that some compounds displayed notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggested that modifications to the pyrazole ring significantly influenced their antimicrobial efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (nM) | Target/Pathogen |

|---|---|---|---|

| Anticancer | Compound 10h | FGFR1: 46 | Lung Cancer Cell Lines |

| FGFR2: 41 | Gastric Cancer Cell Lines | ||

| Anti-inflammatory | Azo-linked Derivative | N/A | Pro-inflammatory Cytokines |

| Antimicrobial | Various | N/A | Staphylococcus aureus, E. coli |

Q & A

Q. What are the optimized synthetic routes for preparing 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via a one-step reaction involving aromatic hydrazines and (ethoxymethylene)malononitrile in ethanol under reflux, achieving yields of 60–95% . Key parameters include solvent choice (ethanol for solubility and regioselectivity), temperature control (reflux at ~78°C), and catalyst-free conditions. Post-synthesis purification via column chromatography or recrystallization is recommended for high-purity yields.

Q. Which spectroscopic methods are most effective for structural confirmation of this pyrazole-carbonitrile derivative?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, particularly the 6-fluoropyridin-3-yl group and nitrile functionality. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography, as applied to analogous compounds, resolves spatial arrangements and hydrogen-bonding networks .

Q. How can researchers assess the purity of synthesized batches?

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard for purity analysis. Differential Scanning Calorimetry (DSC) or melting point determination can identify impurities via deviations from expected thermal profiles (e.g., sharp melting points >150°C for pure samples) .

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in pyrazole-carbonitrile reactions?

Quantum chemical calculations (e.g., Density Functional Theory) model transition states to predict regioselectivity, particularly for fluorinated intermediates. Solvent effects (e.g., fluorinated alcohols) can be simulated using polarizable continuum models (PCM) to optimize reaction pathways . Experimental validation via NMR kinetics or isotopic labeling is advised to confirm computational predictions .

Q. How do structural modifications (e.g., fluoropyridinyl substitution) influence biological activity?

Replace the 6-fluoropyridin-3-yl group with other aryl/heteroaryl substituents and evaluate binding affinity via enzyme inhibition assays (e.g., kinase or protease targets). Molecular docking studies using AutoDock Vina or Schrödinger Suite can correlate substituent effects with activity trends. For example, fluorination often enhances lipophilicity and target engagement .

Q. What methodologies resolve contradictions in spectroscopic or bioactivity data?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to address signal overlap. For bioactivity discrepancies, use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) and statistical tools (e.g., Grubbs’ test for outlier detection). Refer to standardized databases like NIST for spectral comparisons .

Q. How can reaction efficiency be improved for large-scale synthesis?

Implement flow chemistry to enhance heat/mass transfer and reduce side reactions. Optimize solvent systems (e.g., ethanol/water mixtures) for greener processing. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.